2,5-Dimethylpiperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Chemical Science
The piperidine ring, a six-membered heterocycle with one nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry and drug discovery. nih.govelsevierpure.comtuodaindus.com Its prevalence stems from its ability to impart favorable physicochemical properties to molecules, such as improved solubility and metabolic stability. Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govelsevierpure.com The three-dimensional nature of the piperidine scaffold allows for precise spatial arrangement of substituents, which is critical for selective interaction with biological targets. nih.gov The introduction of chiral piperidine structures can enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. nih.govresearchgate.net
Research Trajectories and Academic Relevance of 2,5-Dimethylpiperidine within Heterocyclic Chemistry
Within the broader family of piperidines, disubstituted derivatives like this compound are increasingly attractive platforms for chemical research and drug development. nih.gov Much of the academic interest lies in the stereochemistry of these compounds. This compound exists as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The spatial orientation of the two methyl groups significantly influences the molecule's conformation and how it interacts with other molecules or biological systems. For instance, studies on other 2,5-disubstituted piperidines have shown that different isomers can exhibit vastly different biological activities; in one case, the cis-isomer was found to be three times more active for dopamine (B1211576) transport activity than its trans counterpart. whiterose.ac.uk This highlights the importance of stereoselective synthesis and the study of individual isomers, a key research trajectory in modern heterocyclic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-3-4-7(2)8-5-6/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBFNPPCXPMCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956372 | |
| Record name | 2,5-Dimethylpiperidine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34893-50-0 | |
| Record name | 2,5-Dimethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34893-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034893500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylpiperidine | |
| Source | EPA DSSTox | |
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| Record name | 2,5-dimethylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 2,5 Dimethylpiperidine and Its Derivatives
Strategies for Piperidine (B6355638) Ring Formation
The principal and most direct method for forming the 2,5-dimethylpiperidine ring is through the reduction of the corresponding pyridine (B92270) derivative. This approach is favored for its atom economy and the ready availability of the starting material.
Reductive Processes of Pyridine Derivatives
The conversion of 2,5-dimethylpyridine (B147104) to this compound involves the saturation of the aromatic ring, a process that can be achieved through several reductive methods. These methods primarily differ in the choice of catalyst and hydrogen source.
Catalytic hydrogenation stands as a cornerstone for the synthesis of piperidines from pyridines. This process involves the use of a catalyst to facilitate the addition of hydrogen across the double bonds of the pyridine ring. The choice between heterogeneous and homogeneous catalysis offers distinct advantages and is often dictated by the desired outcome and operational considerations.
Heterogeneous catalysts are widely employed for the hydrogenation of pyridine derivatives due to their ease of separation from the reaction mixture and their robustness under various reaction conditions. Common catalysts include ruthenium, palladium, and platinum supported on carbon (Ru/C, Pd/C, Pt/C). mdpi-res.comhep.com.cn
The hydrogenation of 3,5-dimethylpyridine (B147111) using a Ru/C catalyst in a trickle bed reactor has been studied, highlighting the influence of catalyst preparation and reduction methods on its activity. hep.com.cn For instance, a non-in-situ reduced Ru/C catalyst demonstrated higher activity than its in-situ reduced counterpart. hep.com.cn Furthermore, the use of a composite catalyst system, such as ruthenium-carbon combined with nickel powder and metal acetates, has been reported for the synthesis of trans-3,5-dimethylpiperidine. google.com
Platinum-based catalysts, such as Pt/TiO2, have shown high efficacy in the hydrogenation of aromatic carboxylic acids, a transformation that shares challenges with pyridine reduction, such as the stability of the aromatic ring. nih.gov Although not directly focused on this compound, this research indicates the potential of platinum catalysts for such reductions under mild conditions. nih.gov The choice of catalyst can also influence the stereochemical outcome of the reaction, with some catalysts favoring the formation of either the cis or trans isomer of the resulting piperidine. tuodaindus.com
Table 1: Heterogeneous Catalysis for Dimethylpiperidine Synthesis
| Catalyst | Substrate | Product | Key Findings |
|---|---|---|---|
| Ru/C | 3,5-Dimethylpyridine | 3,5-Dimethylpiperidine (B146706) | Catalyst activity is influenced by the reduction method (in-situ vs. non-in-situ). hep.com.cn |
| Ru/C with Ni and metal acetates | 3,5-Dimethylpyridine | trans-3,5-Dimethylpiperidine | A composite catalyst system can enhance the synthesis of the trans isomer. google.com |
| Pt/TiO2 | Benzoic Acid (analogous) | Cyclohexanecarboxylic Acid | Demonstrates high activity for aromatic ring hydrogenation under mild conditions. nih.gov |
| 10% Pd/C | 3,5-Dimethylpyridine | cis- and trans-3,5-Dimethylpiperidine | Yields a higher proportion of the trans isomer (70:30 trans:cis). tuodaindus.com |
Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under often milder conditions than their heterogeneous counterparts. acs.orgelsevierpure.com Iridium and rhodium complexes have emerged as particularly effective for the hydrogenation of N-heterocycles. mdpi.comnih.gov
Rhodium oxide (Rh2O3) has been successfully used for the reduction of various functionalized pyridines under mild conditions (5 bar H2, 40 °C), demonstrating broad substrate scope. researchgate.net This suggests its potential applicability for the synthesis of this compound. Homogeneous catalysts, particularly pincer complexes, are known for their high activity and well-understood mechanisms in (de)hydrogenation reactions. elsevierpure.com While specific examples for this compound are not prevalent in the provided results, the general efficacy of iridium and rhodium catalysts in pyridine reduction is well-established. mdpi.comresearchgate.net
Table 2: Homogeneous Catalysis for Pyridine Reduction
| Catalyst System | Substrate Type | Key Features |
|---|---|---|
| Rhodium Oxide (Rh2O3) | Functionalized Pyridines | Effective under mild conditions with broad substrate scope. researchgate.net |
| Iridium Pincer Complexes | N-Heterocycles | High catalytic activity in dehydrogenation/hydrogenation reactions. mdpi.com |
A more recent and metal-free approach to hydrogenation involves the use of borenium catalysts. These highly reactive species can activate hydrogen and facilitate its addition to substrates like pyridine derivatives. For instance, the 9-BBN borenium ion complex of 2,6-lutidine has been shown to catalyze the hydrosilylation of ketones, a related reduction process. nih.gov The concept of Frustrated Lewis Pairs (FLPs), often involving a bulky Lewis acid (like a borane) and a Lewis base, can mediate the heterolytic cleavage of hydrogen, which can then be transferred to the substrate. chemrxiv.org This methodology has been applied to the hydrogenation of N-heterocyclic compounds. chemrxiv.org
Hydrosilylation offers an alternative reduction pathway where a hydrosilane is used as the hydrogen source in the presence of a catalyst. The initial product is a silylated piperidine, which can then be hydrolyzed to yield the final piperidine. This method has been catalyzed by borenium ions. nih.gov While direct examples for 2,5-dimethylpyridine are not detailed in the provided search results, the principle of pyridine hydrosilylation is an established synthetic strategy.
Catalytic Hydrogenation Approaches
Cyclization Reactions
The formation of the piperidine ring is a cornerstone in the synthesis of this compound and its derivatives. Various cyclization strategies have been developed to construct this heterocyclic scaffold, often with a focus on controlling the stereochemistry of the substituents. These methods leverage different reactive intermediates and catalytic systems to achieve the desired ring closure.
Intramolecular Aza-Michael Reactions
The intramolecular aza-Michael addition is a powerful method for the synthesis of substituted piperidines. This reaction involves the nucleophilic attack of an amine onto an α,β-unsaturated carbonyl compound or a similar Michael acceptor within the same molecule, leading to the formation of a six-membered ring. rsc.orgntu.edu.sggeorgiasouthern.edu The reaction can be promoted by bases, acids, or organocatalysts. rsc.orgrsc.org
Organocatalytic approaches have proven particularly effective for achieving high enantioselectivity. rsc.org For instance, the use of chiral primary-tertiary diamine catalysts in combination with an acid co-catalyst can afford enantiomerically enriched 2,5-disubstituted piperidines in good yields. nih.govbeilstein-journals.org The choice of catalyst and reaction conditions can influence the stereochemical outcome of the cyclization. ntu.edu.sg
Table 1: Examples of Intramolecular Aza-Michael Reactions for Piperidine Synthesis
| Catalyst System | Substrate Type | Product | Key Features |
| Quinoline organocatalyst + Trifluoroacetic acid | N-tethered enones | Protected 2,5-disubstituted piperidines | Good yields and high enantioselectivity. nih.gov |
| Cinchona-based primary-tertiary diamine + Acid co-catalyst | Carbamates, sulfonamides, and acetamides with an α,β-unsaturated ketone | 2-substituted piperidines | High yields and excellent enantioselectivity. beilstein-journals.org |
| Base-induced | Dienones | 2,6-trans-piperidine | Diastereoselective synthesis. nih.gov |
Alkene Oxidative Amination
Alkene oxidative amination provides a direct route to functionalized piperidines by forming a carbon-nitrogen and a carbon-oxygen or carbon-halogen bond across a double bond. This transformation is typically catalyzed by transition metals like gold or palladium.
Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes, utilizing an iodine(III) oxidizing agent. nih.gov This method allows for the difunctionalization of the double bond, simultaneously creating the piperidine ring and introducing an oxygen-containing substituent. nih.gov Palladium(II) catalysts, particularly with novel pyridine-oxazoline ligands, have been developed for the enantioselective oxidative aminoacetoxylation of alkenes, expanding the scope of this methodology. nih.gov
Stereoselective Carboamination of Alkenes
Stereoselective carboamination of alkenes is a convergent approach that forms two new bonds, a carbon-carbon and a carbon-nitrogen bond, in a single step. nih.gov This reaction can be initiated by an in-situ generated carbocation from an alcohol, which then participates in the cyclization with a tethered amine. nih.gov
Palladium-catalyzed carboamination reactions have emerged as a versatile tool for constructing a variety of saturated heterocycles, including substituted piperidines. nih.govacs.org These reactions can proceed with high diastereoselectivity, and the use of chiral ligands allows for the synthesis of enantioenriched products. umich.eduumich.edu The mechanism often involves the syn-insertion of an alkene into a palladium-heteroatom bond. nih.gov
Table 2: Palladium-Catalyzed Stereoselective Carboamination
| Ligand | Substrate | Product | Stereoselectivity |
| (S)-tBuPhox | Achiral alkenyl triflates with a pendant alkene and amine nucleophiles | Enantioenriched amino-substituted alkylidenecyclopentanes | Up to 98.5:1.5 er. umich.edu |
| P(o-tol)3 | γ-Hydroxy alkenes and aryl halides | Tetrahydrofurans | >20:1 dr for cyclic alkenes, ~5:1 dr for acyclic internal alkenes. nih.gov |
Radical-Mediated Amine Cyclization
Radical-mediated cyclizations offer a powerful method for the synthesis of piperidine rings, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a nitrogen-centered or carbon-centered radical, which then undergoes an intramolecular cyclization.
One classic example is the Hofmann-Löffler-Freytag reaction, where an N-halogenated amine is decomposed thermally or photochemically in the presence of a strong acid to generate a nitrogen radical. wikipedia.org This radical then abstracts a hydrogen atom from a δ-carbon, leading to a carbon-centered radical that subsequently forms the piperidine ring upon workup. wikipedia.org More modern methods utilize various radical initiators and catalysts to achieve similar transformations with improved efficiency and selectivity. sioc-journal.cn For instance, cobalt(II) catalysts can be used for the intramolecular cyclization of linear amino-aldehydes. nih.gov
Intramolecular Cyclization via Hydride Transfer
Intramolecular cyclization via hydride transfer provides another pathway to piperidine derivatives. In this type of reaction, a hydride is transferred from one part of the molecule to another, generating a reactive intermediate that subsequently cyclizes.
One strategy involves the acid-mediated cyclization of N-tosylimines derived from 5-aryl aldehydes. nih.govacs.org The reaction proceeds through a hydride transfer from a benzylic C-H bond to the imine, leading to the formation of 2-arylpiperidines. nih.govacs.org This transformation is highly stereoselective, with the stereochemical outcome being under thermodynamic control. nih.govacs.org For example, 2-substituted aldehydes yield cis-2,5-disubstituted piperidines. nih.govacs.org Another approach involves the intramolecular cyclization of amides bearing alkene groups, which can be promoted by hydride transfer in polar solvents. nih.govdntb.gov.ua
Iron-Catalyzed Reductive Amination
Iron-catalyzed reductive amination has emerged as a more sustainable and cost-effective alternative to methods relying on precious metal catalysts. nih.gov This approach can be used for the synthesis of piperidines from dicarbonyl compounds.
The reductive amination of 2,6-heptanedione (B80457) with ammonia (B1221849) or primary amines in the presence of a hydride reagent can produce 2,6-dimethylpiperidines. researchgate.net The diastereoselectivity of this reaction, yielding either the cis or trans isomer, is influenced by the steric and electronic properties of the substituent on the nitrogen atom. researchgate.netacs.org While not directly a cyclization in the same vein as the others, the formation of the piperidine ring from an acyclic precursor via two C-N bond formations is a key transformation.
Multicomponent Reactions (e.g., Knoevenagel, Michael, Mannich Cascades)
Multicomponent reactions (MCRs) offer a highly efficient pathway to construct complex molecular architectures like the piperidine ring system from simple precursors in a single synthetic operation. acsgcipr.org These reactions are characterized by their convergent nature, where three or more reactants combine in a cascade sequence, minimizing waste and often reducing the number of synthetic steps required. acsgcipr.org The formation of the piperidine cycle in MCRs frequently involves a domino process combining several classic organic reactions, such as Knoevenagel condensation, Michael addition, and Mannich reactions. mdpi.com
A common cascade mechanism for piperidine synthesis begins with a Knoevenagel condensation, followed by a Michael addition and subsequent Mannich-type cyclization. mdpi.com For instance, the reaction of β-ketoesters, aromatic aldehydes, and aromatic amines can be catalyzed by trimethylsilyl (B98337) iodide (TMSI) in methanol (B129727) at room temperature to produce highly functionalized piperidines in moderate to good yields. researchgate.net While not always producing simple this compound, these methods are fundamental for creating polysubstituted piperidine scaffolds. researchgate.netresearchgate.net The nitrogen source for the piperidine ring is often an ammonium (B1175870) salt, like ammonium acetate (B1210297), which can act as both a reagent and a catalyst. researchgate.net
The strategic advantage of MCRs lies in their ability to generate molecular diversity from readily available starting materials, making them a powerful tool in combinatorial chemistry and drug discovery. acsgcipr.orgresearchgate.net
Reductive Amination of Diones
The reductive amination of 1,5-dicarbonyl compounds provides a direct and effective route to substituted piperidines. For the synthesis of 2,6-dimethylpiperidines, a close structural analog to the target compound, 2,6-heptanedione is employed as the dione (B5365651) precursor. researchgate.net This method involves the reaction of the dione with an amine in the presence of a reducing agent.
The diastereoselectivity of this cyclization is notably influenced by the steric and electronic properties of the amine's substituent and the nature of the hydride reagent used. researchgate.net Research has shown that when synthesizing 2,6-dimethylpiperidines from 2,6-heptanedione, the use of bulkier substituents on the nitrogen atom leads to an enhanced selectivity for the trans-piperidine isomer. researchgate.netchemrxiv.org This contrasts with the synthesis of the corresponding five-membered ring (2,5-dimethylpyrrolidines from 2,5-hexanedione), where increasing the bulkiness of the nitrogen substituent favors the cis isomer. researchgate.netmdpi.com This highlights the critical role of ring size in determining the stereochemical outcome of the cyclization. researchgate.net
The following table summarizes the diastereoselectivity observed in the reductive amination of 2,6-heptanedione with various amines.
| Nitrogen Substituent (R in R-NH₂) | Hydride Reagent | cis/trans Ratio of 2,6-Dimethylpiperidine (B1222252) | Reference |
|---|---|---|---|
| H | NaBH₃CN | 55:45 | researchgate.net |
| Methyl | NaBH₃CN | 40:60 | researchgate.net |
| Isopropyl | NaBH₃CN | 25:75 | researchgate.net |
| tert-Butyl | NaBH₃CN | 10:90 | researchgate.net |
Synthesis via ω-Halogenated Imines
A versatile method for preparing functionalized piperidines involves the electrophile-induced cyclization of γ,δ-unsaturated imines. Specifically, 2,5-difunctionalized-3,3-dimethylpiperidines have been synthesized using this approach. researchgate.netlookchem.com The process begins with the reaction of a γ,δ-unsaturated imine with an electrophilic halogen source, such as N-bromosuccinimide (NBS), in an alcoholic medium. researchgate.net This reaction triggers a cyclization cascade, forming an intermediate piperideinium salt. researchgate.net
The resulting cyclic iminium ion is then trapped by a nucleophile present in the reaction mixture. The addition of the nucleophile to the piperideinium salt yields the final 2,5-difunctionalized piperidine product. researchgate.net This methodology allows for the introduction of two different functional groups at the C2 and C5 positions of the piperidine ring in a controlled manner. For example, using N-bromosuccinimide in methanol leads to the incorporation of a bromine atom and a methoxy (B1213986) group onto the piperidine scaffold. researchgate.net
Enantioselective and Diastereoselective Synthesis of this compound Isomers
Achieving stereochemical control in the synthesis of this compound is crucial, as the biological activity of chiral molecules often depends on their specific configuration. Various strategies have been developed to access specific enantiomers and diastereomers of this piperidine scaffold.
Chiral Catalyst Development
The development of chiral catalysts has revolutionized asymmetric synthesis. For piperidine derivatives, iridium-catalyzed asymmetric hydrogenation of substituted pyridinium (B92312) salts is a prominent strategy. dicp.ac.cn An Ir-catalyst bearing a chiral P,N-ligand, such as MeO-BoQPhos, has been successfully employed for the enantioselective hydrogenation of 2-alkyl-pyridines, achieving high enantiomeric excesses (up to 93:7 er). dicp.ac.cn This method allows for the direct installation of a chiral center at the C2 position. Further transformations of the resulting enantioenriched piperidines can then lead to more complex, biologically relevant molecules. dicp.ac.cn
Gold catalysts have also been utilized in asymmetric cyclization reactions. A P,N-bidentate ligand incorporating a rigid 3,5-dimethylpiperidine unit has been shown to be effective in intramolecular cyclopropanation reactions, minimizing side reactions by effectively shielding the gold carbene intermediate. rsc.org
Control of Stereochemistry in Cyclization Reactions
The stereochemical outcome of cyclization reactions to form the piperidine ring is highly dependent on the reaction conditions and the nature of the substrates and catalysts. In acid-catalyzed hydroamination cyclizations, the choice of acid and the presence or absence of a base can dictate the formation of either kinetic or thermodynamic products. For example, in certain pyrrolidine (B122466) syntheses, kinetically controlled conditions yield the trans isomer, while thermodynamic equilibration leads to the more stable cis isomer. cardiff.ac.uk
In the context of reductive amination of diones, as discussed previously (Section 2.1.3), the steric bulk of the amine substituent plays a predictable role in directing the diastereoselectivity of the ring closure, favoring trans-2,6-dimethylpiperidines with larger N-substituents. researchgate.net Furthermore, in the cyclization of ω-halogenated imines, the stereochemistry can be influenced by the starting materials, with methods described for synthesizing any of the four possible stereoisomers of a 2,5-disubstituted piperidine in optically pure form by starting with readily available chiral building blocks. researchgate.net
Catalytic Kinetic Resolution of Diastereomeric Mixtures
For cases where a mixture of stereoisomers is formed, catalytic kinetic resolution offers a powerful method to isolate a single enantiomer. nih.gov This technique relies on the differential reaction rate of enantiomers with a chiral catalyst or reagent, allowing for the separation of a racemic mixture.
A notable application is the kinetic resolution of disubstituted piperidines, including 2,5-disubstituted isomers, via enantioselective acylation. nih.gov This process can be catalyzed by an achiral N-heterocyclic carbene (NHC) in combination with a chiral hydroxamic acid. nih.govethz.ch A significant finding in these studies is the pronounced conformational effect on reactivity and selectivity. There is a strong preference for the acylation of conformers where the α-substituent (at C2) occupies an axial position. nih.gov
This method has demonstrated practical selectivity factors (s), with higher values observed for cis-diastereomers compared to their trans counterparts. nih.gov The cis isomers also tend to react faster. nih.gov
| Substrate (2,5-Disubstituted Piperidine) | Configuration | Selectivity Factor (s) | Reference |
|---|---|---|---|
| N-Boc-2-methyl-5-phenylpiperidine | cis | 11 | nih.gov |
| N-Boc-2-methyl-5-phenylpiperidine | trans | 4 | nih.gov |
This approach provides an effective tool for accessing enantioenriched piperidine building blocks, which are valuable in pharmaceutical development, from racemic or diastereomeric mixtures. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. rroij.com Green chemistry focuses on designing processes that minimize or eliminate the use and generation of hazardous substances. rroij.commygreenlab.org Key principles include waste prevention, maximizing atom economy, using catalysis, employing safer solvents, and utilizing renewable feedstocks. mygreenlab.orgacs.orggreenchemistry-toolkit.org
One of the most promising green strategies for synthesizing substituted piperidines involves biocatalysis, particularly the use of enzymes like imine reductases (IREDs). nih.govresearchgate.net These enzymatic methods offer high selectivity under mild reaction conditions, often in aqueous media, thereby aligning with several green chemistry principles. mygreenlab.org
Biocatalytic Synthesis via Reductive Amination
A prominent green approach for synthesizing chiral disubstituted piperidines is the asymmetric reductive amination of diketones, catalyzed by IREDs. nih.govresearchgate.net This method avoids harsh reagents and complex procedures often associated with traditional chemical synthesis. researchgate.netacs.org The process typically involves a one-pot cascade reaction where a diketone is cyclized and reduced to form the desired piperidine derivative. nih.govacs.org
Research into the synthesis of related N-heterocycles, such as 2,5-disubstituted pyrrolidines and 2,6-dimethylpiperidines, provides a strong model for the green synthesis of this compound. nih.govresearchgate.net In these biocatalytic cascades, an IRED enzyme facilitates the cyclization of a diketone substrate in the presence of an amine. nih.govacs.org The reaction often employs a cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), to ensure the continuous supply of the reducing equivalent (NADPH or NADH). nih.gov
Table 1: Representative Biocatalytic Conditions for N-Heterocycle Synthesis
| Parameter | Condition | Reference |
| Enzyme | Imine Reductase (IRED) | nih.gov |
| Co-catalyst | Glucose Dehydrogenase (GDH) | nih.gov |
| Substrate | Diketone (e.g., 2,6-heptanedione for dimethylpiperidine synthesis) | nih.govresearchgate.net |
| Amine Source | Amine (e.g., methylamine) | nih.gov |
| Cofactor | NADP+ | nih.gov |
| Solvent/Buffer | Tris buffer (pH 9.0) | nih.gov |
| Temperature | 30 °C | nih.gov |
| Reaction Time | 24 - 72 hours | nih.gov |
This table illustrates typical conditions for the biocatalytic synthesis of disubstituted N-heterocycles, which are applicable to this compound.
The advantages of this biocatalytic approach are manifold. It operates under mild conditions, reduces the need for protecting groups, and often proceeds with high diastereo- and enantioselectivity, which is crucial for pharmaceutical applications. nih.govresearchgate.net
Application of Green Chemistry Metrics
The "greenness" of a synthetic route can be quantified using metrics like Atom Economy and E-Factor. mygreenlab.org
Atom Economy : This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org Catalytic hydrogenations, for example, can approach 100% atom economy, representing an ideal green reaction. acs.org
E-Factor : This metric calculates the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a greener process. mygreenlab.org Biocatalytic processes in aqueous media typically have very low E-factors compared to traditional organic syntheses that rely on stoichiometric reagents and organic solvents. rroij.commygreenlab.org
Alternative Green Approaches
Other green chemistry strategies applicable to the synthesis of this compound include:
Use of Renewable Feedstocks : Developing synthetic pathways that begin with biomass-derived platform molecules is a cornerstone of green chemistry. acs.orgresearchgate.net For instance, precursors to the diketones used in biocatalytic synthesis could potentially be sourced from renewable carbohydrates. dusselier-lab.org
Catalytic Hydrogenation with CO2 : The use of carbon dioxide as a C1 feedstock is a highly attractive green strategy. Research has shown that various cyclic amines can be synthesized using CO2 and H2 with a suitable catalyst system, offering a pathway to methylated products. rsc.org
Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. univpancasila.ac.id
Safer Solvents : Replacing volatile and hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents such as 2-methyltetrahydrofuran (B130290) (MeTHF) can drastically reduce the environmental impact of a synthesis. mygreenlab.orgmdpi.comresearchgate.net
Table 2: Alignment of Synthetic Strategies with Green Chemistry Principles
| Green Chemistry Principle | Biocatalytic Synthesis | Catalytic Hydrogenation | Renewable Feedstocks |
| Waste Prevention | High | High | High |
| Atom Economy | Moderate to High | Very High | Variable |
| Less Hazardous Synthesis | High | High | High |
| Safer Solvents & Auxiliaries | High (often aqueous) | Moderate to High | High |
| Design for Energy Efficiency | High (mild conditions) | Moderate (may require pressure/heat) | Variable |
| Use of Renewable Feedstocks | Potential to integrate | Potential to integrate | High |
| Catalysis | High (Biocatalysis) | High (Hetero/Homogeneous) | High |
Chemical Reactivity and Reaction Mechanisms of 2,5 Dimethylpiperidine
Reaction Pathways of the Secondary Amine Functionality
The reactivity of 2,5-dimethylpiperidine is centered around the secondary amine within its heterocyclic structure. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. The presence of two methyl groups at the 2- and 5-positions introduces steric hindrance that influences the accessibility of the nitrogen's lone pair, thereby affecting its reaction kinetics and, in some cases, the stereochemical outcome of its reactions.
Alkylation Reactions
The secondary amine functionality of this compound allows it to undergo N-alkylation, a fundamental reaction for the introduction of various substituents onto the nitrogen atom. This reaction typically involves the nucleophilic attack of the piperidine (B6355638) nitrogen on an electrophilic carbon of an alkylating agent, such as an alkyl halide.
General reaction conditions for the N-alkylation of piperidines involve the use of a base to deprotonate the resulting ammonium (B1175870) salt, thus regenerating the free amine for further reaction and driving the equilibrium towards the product. Common bases include potassium carbonate or sodium hydride, and the reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The choice of base and solvent can be optimized depending on the reactivity of the specific alkylating agent. researchgate.net For instance, a common procedure involves stirring the piperidine with an alkylating agent and a base like potassium carbonate in dry DMF at room temperature. researchgate.net Alternatively, for less reactive alkylating agents, a stronger base such as sodium hydride can be employed, typically starting the reaction at a reduced temperature (e.g., 0 °C) before allowing it to proceed at room temperature. researchgate.net
The stereochemistry of the starting this compound (cis or trans) and the nature of the alkylating agent can influence the stereochemical outcome of the alkylation product. The introduction of a bulky alkyl group can be affected by the steric hindrance imposed by the existing methyl groups on the piperidine ring.
Acylation Reactions
Acylation of this compound involves the reaction of its secondary amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. This reaction is a common method for the synthesis of N-acylpiperidines. The reactivity in acylation is, similar to alkylation, influenced by the steric environment around the nitrogen atom.
A notable application of the acylation of this compound is in kinetic resolution, where enantioselective acylation is used to separate enantiomers. nih.gov In a study on the kinetic resolution of 2,5-disubstituted piperidines, both cis- and trans-2,5-dimethylpiperidine (B13347182) were subjected to acylation with a chiral acylating agent. nih.gov The study revealed that higher selectivity factors (s-factors) and faster reaction rates were observed for the cis-diastereomers compared to their trans-counterparts. nih.gov
| Entry | Substrate (Isomer) | Selectivity (s-factor) | Conversion (%) | Reaction Time (h) |
| 1 | cis-2,5-dimethylpiperidine | 9 | 29 | 72 |
| 2 | trans-2,5-dimethylpiperidine | 4 | 53 | 48 |
Data sourced from a study on the kinetic resolution of 2,5-disubstituted piperidines. nih.gov
The mechanism of such acyl transfer reactions is proposed to proceed through a seven-membered transition state, where the stereoselectivity is governed by the conformational preferences of the piperidine ring and the approach of the acylating agent. nih.gov
Salt Formation Dynamics
The formation of salts is a straightforward acid-base reaction. For example, reacting this compound with hydrochloric acid (HCl) would yield 2,5-dimethylpiperidinium chloride. This reaction is typically exothermic and results in a stable, often crystalline, solid. The stereochemistry of the this compound isomer (cis or trans) is retained in the resulting salt.
Dehydrogenation Processes Involving this compound
This compound, in conjunction with its dehydrogenated counterpart, 2,5-dimethylpyridine (B147104), is a potential candidate for Liquid Organic Hydrogen Carrier (LOHC) systems. In this context, the reversible dehydrogenation (hydrogen release) and hydrogenation (hydrogen storage) of this pair are of significant interest for chemical hydrogen storage.
Catalytic Systems for Dehydrogenation
The dehydrogenation of this compound to 2,5-dimethylpyridine requires a catalyst to facilitate the removal of hydrogen molecules. Various catalytic systems, primarily based on transition metals, have been explored for the dehydrogenation of piperidine derivatives.
Palladium-based catalysts, particularly palladium on a support such as activated carbon (Pd/C), are commonly employed for the dehydrogenation of N-heterocycles. google.comgoogle.com In some systems involving related methyl-substituted piperidines, the in-situ generation of a Pd catalyst from a precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) has been shown to be effective. researchgate.netacs.org The addition of a mild acid, such as acetic acid, can significantly accelerate the rate of dehydrogenation in these systems. researchgate.netacs.org
While much of the detailed research has focused on 2-methylpiperidine (B94953) and 2,6-dimethylpiperidine (B1222252), patents suggest that this compound is also a viable substrate for these LOHC systems, utilizing similar catalytic setups. google.comgoogle.com Iridium-based catalysts have also been investigated for the reversible dehydrogenation/hydrogenation of related nitrogen heterocycles like 2,5-dimethylpiperazine, indicating their potential applicability to the this compound/2,5-dimethylpyridine system. researchgate.net
| Catalyst System | Substrate(s) | Key Findings |
| Pd/C | Piperidine derivatives | Effective for dehydrogenation. google.comgoogle.com |
| Pd(OAc)₂/Activated Carbon (+ acid) | 2-Methylpiperidine, 2,6-Dimethylpiperidine | In-situ generated catalyst shows high activity; acid accelerates the reaction. researchgate.netacs.org |
| Iridium complexes | 2,5-Dimethylpiperazine | Enables reversible hydrogenation/dehydrogenation. researchgate.net |
Mechanistic Studies of Hydrogen Release/Uptake in Liquid Organic Hydrogen Carrier (LOHC) Systems
The mechanism of hydrogen release (dehydrogenation) from piperidine-based LOHCs is a multi-step process that occurs on the surface of the heterogeneous catalyst. A plausible mechanism for the dehydrogenation of substituted piperidines, which can be extended to this compound, involves the following key steps:
Adsorption: The this compound molecule adsorbs onto the surface of the catalyst.
N-H Bond Activation: The first step in the dehydrogenation is the activation and cleavage of the N-H bond of the piperidine ring.
C-H Bond Activation: This is followed by the sequential activation and cleavage of C-H bonds at positions adjacent to the nitrogen and subsequently around the ring, leading to the formation of partially dehydrogenated intermediates.
Isomerization and Aromatization: The intermediates undergo rearrangement and further hydrogen elimination to form the stable aromatic 2,5-dimethylpyridine ring.
Desorption: The final product, 2,5-dimethylpyridine, and the released hydrogen molecules desorb from the catalyst surface.
The reverse process, hydrogenation (hydrogen uptake), involves the adsorption of 2,5-dimethylpyridine and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the pyridine (B92270) ring until it is fully saturated to form this compound. The presence of methyl groups on the ring can influence the regioselectivity and rate of both the hydrogenation and dehydrogenation reactions due to steric and electronic effects.
Reactivity of Derivatives Containing this compound Moiety
The presence of the this compound moiety within a larger molecule imparts specific reactive properties. The nitrogen atom's nucleophilicity and basicity are modulated by the steric hindrance of the two methyl groups, influencing how the derivative interacts with electrophiles and other reagents. Furthermore, the carbon atoms of the ring and the N-substituents can participate in various reactions, leading to a diverse range of chemical transformations.
Hydrazone Formation
Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, formed by the condensation reaction of ketones or aldehydes with hydrazines. minarjournal.comwikipedia.org In the context of this compound derivatives, hydrazone formation would typically involve a precursor molecule where the piperidine ring contains a carbonyl group, such as a 2,5-dimethylpiperidone.
The general mechanism involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the electrophilic carbonyl carbon of the piperidone. This is followed by dehydration to yield the corresponding hydrazone. While specific studies detailing the synthesis of hydrazones from 2,5-dimethylpiperidone are not prevalent, the reaction is a standard method for converting ketones to hydrazones. nih.govnih.gov Research on the synthesis of N-amino-2,6-dimethylpiperidines from 2,6-heptanedione (B80457) and hydrazine derivatives has shown that hydrazone formation can occur as a competing side reaction, highlighting the feasibility of this transformation. ut.ee
The synthesis of these derivatives is significant as hydrazones are versatile intermediates in organic synthesis and are known to exhibit a wide range of biological activities. researchgate.netbibliotekanauki.pl
Table 1: General Reaction for Hydrazone Formation
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |
|---|
Oxidation Reactions
Derivatives of this compound can undergo oxidation at either the nitrogen atom or the carbon skeleton of the piperidine ring, depending on the oxidant and the specific structure of the derivative.
N-Oxidation: Tertiary amine derivatives of this compound (i.e., N-substituted derivatives) can be oxidized to form N-oxides. Studies on the oxidation of analogous compounds, such as 1,2-dimethylpiperidine (B3055814) with hydrogen peroxide, show that the reaction proceeds to form stereoisomeric N-oxides. thieme-connect.de The stereochemical outcome (i.e., the ratio of axial to equatorial N-oxides) is highly dependent on the steric bulk of the substituents on the piperidine ring. thieme-connect.delew.ro For an N-substituted this compound, oxidation would lead to the corresponding N-oxide, a stable and often crystalline compound. nih.gov
Ring Oxidation (Dehydrogenation): The piperidine ring itself can be oxidized to the corresponding pyridine ring. This dehydrogenation reaction is a key step in processes like the hydrodenitrogenation (HDN) of pyridine-containing compounds in petroleum refining. icp.ac.ru For instance, 2,6-dimethylpiperidine can be dehydrogenated to 2,6-dimethylpyridine (B142122) (2,6-lutidine). icp.ac.ru Similarly, this compound can be oxidized to 2,5-dimethylpyridine, a reaction that has been explored in the context of reversible liquid organic hydrogen carrier (LOHC) systems for hydrogen storage. google.com This transformation typically requires a catalyst, such as palladium on carbon (Pd/C), and elevated temperatures. google.com
Oxidation of N-Amino Derivatives: N-amino-2,5-dimethylpiperidine, a hydrazine derivative, can be readily oxidized. Research on the oxidation of N-amino-2,6-dimethylpiperidine with benzeneseleninic acid resulted in the formation of the corresponding diazene (B1210634) (azo compound), N,N'-bis(2,6-dimethylpiperidino)diazene, in good yield. cdnsciencepub.com This indicates that N-amino derivatives of this compound are susceptible to oxidation, leading to N=N bond formation.
Table 2: Examples of Oxidation Reactions
| Substrate | Oxidizing Agent | Major Product | Reference |
|---|---|---|---|
| N-Alkyl-2,5-dimethylpiperidine | Hydrogen Peroxide (H₂O₂) | N-Alkyl-2,5-dimethylpiperidine-N-oxide | thieme-connect.delew.ro |
| This compound | Catalytic (e.g., Pd/C), Heat | 2,5-Dimethylpyridine | google.com |
Nucleophilic Substitution Reactions
The participation of this compound derivatives in nucleophilic substitution reactions is largely governed by the steric hindrance imposed by the two methyl groups on the nitrogen atom's lone pair.
Reactivity of the Nitrogen Nucleophile: The nitrogen atom in this compound is a secondary amine and acts as a nucleophile. However, its reactivity is significantly lower than that of piperidine or even monomethylated piperidines. Comparative studies on the rates of nucleophilic aromatic substitution have shown that trans-2,6-dimethylpiperidine reacts orders of magnitude slower than piperidine, an effect attributed to steric hindrance. researchgate.net This implies that the nitrogen in a this compound derivative will be a weaker nucleophile, requiring more forcing conditions to participate in substitution reactions.
Substitution at N-Substituents: When the this compound moiety is attached to a functional group, nucleophilic substitution can occur at that group. For example, in a derivative like 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine, the sulfonyl group can be attacked by nucleophiles, leading to its displacement. evitachem.com Similarly, for a derivative like 2-(3,5-dimethylpiperidin-1-yl)ethanamine, nucleophilic substitution can occur on the ethanamine side chain.
Ring Formation via Nucleophilic Attack: An important reaction pathway involves the formation of 2,5-disubstituted piperidines through the nucleophilic attack on a cyclic iminium salt precursor. Research has demonstrated that γ,δ-unsaturated imines can undergo electrophile-induced cyclization to form piperideinium salts. These intermediates are then attacked by nucleophiles (e.g., alkoxides) to yield 2,5-difunctionalized piperidines. researchgate.net This method provides a powerful strategy for synthesizing complex piperidine derivatives where one of the substitution steps is a nucleophilic attack that defines the C-5 substituent.
Table 3: Reactivity in Nucleophilic Substitution
| Reaction Type | Reactant(s) | Product Type | Key Finding | Reference |
|---|---|---|---|---|
| N-Nucleophilicity | 2,6-Dimethylpiperidine + Fluoro-2,4-dinitrobenzene | N-Aryl-2,6-dimethylpiperidine | Reaction rate is extremely slow compared to piperidine due to steric hindrance. | researchgate.net |
| Substitution on Precursor | Piperideinium Salt + Nucleophile (e.g., Methanol) | 2,5-Dialkoxypiperidine | Effective method for creating 2,5-disubstituted piperidine rings. | researchgate.net |
Catalytic Applications of 2,5 Dimethylpiperidine Derivatives
Role as Chiral Auxiliaries and Ligands in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single stereoisomer. bath.ac.uknih.gov The ideal auxiliary must be readily available in pure form, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions for potential recycling. bath.ac.uk
Derivatives of 2,5-dimethylpiperidine, particularly the trans-isomer, are recognized for their potential in this role due to their inherent chirality and structural rigidity. The trans-2,5-dimethylpiperidine (B13347182) molecule possesses a C2-fold rotation axis, a type of symmetry that is often advantageous in designing chiral auxiliaries and ligands for asymmetric catalysis. metu.edu.tr This structural feature helps to create a well-defined and predictable chiral environment around a reactive center, thereby influencing the stereochemical outcome of a reaction. While specific, widely applicable protocols using this compound as a chiral auxiliary are specialized, its structural motifs are incorporated into the design of more complex and highly effective chiral ligands used in metal-catalyzed asymmetric reactions.
Organocatalytic Applications in Organic Transformations
Organocatalysis is a branch of catalysis that utilizes small, metal-free organic molecules to accelerate chemical reactions. wikipedia.orgbeilstein-journals.org Secondary amines like this compound are a cornerstone of organocatalysis, primarily operating through the formation of nucleophilic enamine intermediates or electrophilic iminium ion intermediates. wikipedia.org
The piperidine (B6355638) scaffold is a common feature in many biologically active compounds and natural products, making the development of methods for its enantioselective synthesis a key area of research. Derivatives of this compound have been instrumental in catalytic strategies aimed at producing other complex, substituted piperidines.
One significant application is in the kinetic resolution of racemic mixtures of disubstituted piperidines. A study on the catalytic kinetic resolution by enantioselective acylation revealed that various disubstituted piperidines could be resolved with practical selectivity factors. nih.gov The research highlighted a notable difference in reactivity and selectivity between cis and trans isomers, particularly for 2,5-disubstituted piperidines. As shown in the table below, the cis-2,5-dimethylpiperidine isomer exhibited a significantly higher selectivity factor and reaction rate compared to its trans counterpart in the resolution process. nih.gov
Furthermore, organocatalytic methods employing secondary amines have been developed for the enantioselective synthesis of protected 2,5-disubstituted and 2,5,5-trisubstituted piperidines through intramolecular aza-Michael reactions. mdpi.comrsc.org These reactions involve the cyclization of an amine onto an α,β-unsaturated system, with the chiral catalyst controlling the stereochemistry of the newly formed chiral centers. mdpi.com For instance, an organocatalytic desymmetrizing intramolecular aza-Michael reaction using a vinyl sulfonamide as a nitrogen source has been successful in creating 2,5,5-trisubstituted piperidines with a quaternary stereocenter in high enantioselectivity. rsc.org
The mechanism of organocatalysis by secondary amines like this compound typically involves covalent catalysis, proceeding through two main pathways: enamine catalysis and iminium catalysis. wikipedia.org
In enamine catalysis , the secondary amine catalyst reacts with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine is more reactive than the corresponding enol or enolate and can attack a suitable electrophile, such as a Michael acceptor in a conjugate addition reaction. researchgate.net The chirality of the catalyst backbone dictates a preferred facial approach for the electrophile, leading to the formation of a product with high enantioselectivity. After the key bond-forming step, the catalyst is regenerated through hydrolysis of the resulting iminium ion. researchgate.net
In the context of the enantioselective synthesis of substituted piperidines via intramolecular aza-Michael addition, the secondary amine catalyst first forms an enamine with a ketone. mdpi.comresearchgate.net This is followed by an intramolecular cyclization where the enamine attacks the α,β-unsaturated system. The stereochemistry of the final piperidine product is controlled by the chiral environment established by the organocatalyst during this cyclization step. researchgate.net
For the kinetic resolution by acylation, computational studies (DFT) have supported a concerted 7-membered transition state model. nih.gov This model helps to explain the observed differences in reactivity between diastereomers. For 2,5-disubstituted piperidines, the model suggests a strong preference for the acylation of conformers where the α-substituent is in an axial position. The higher energy required for the trans-isomer to adopt this reactive conformation likely accounts for its slower reaction rate and lower selectivity compared to the cis-isomer. nih.gov
Medicinal Chemistry Applications
In medicinal chemistry, the this compound scaffold is utilized for its ability to introduce chirality and conformational constraint into drug candidates, which can enhance potency and selectivity.
This compound serves as a crucial building block or precursor in the synthesis of more complex molecules, including naturally occurring alkaloids with medicinal properties. For instance, this compound is a known precursor in the formation of steroidal alkaloids such as solanocapsine (B1214099) and solanadunalinidine, which have been investigated for their biological activities. cymitquimica.com The synthesis of these complex natural products often relies on the controlled incorporation of the this compound core. cymitquimica.com It is also recognized more broadly as a starting material in the production of various pharmaceuticals. ontosight.ai
The piperidine ring is a prevalent scaffold in drug discovery, and the introduction of methyl groups at the 2- and 5-positions offers a strategy to explore chemical space with greater three-dimensionality. rsc.org The systematic synthesis of all 20 possible regio- and diastereoisomers of methyl-substituted pipecolinates (piperidines with a carboxyl group) highlights the importance of this class of compounds as fragments for drug discovery programs. rsc.org These syntheses often begin with the hydrogenation of the corresponding disubstituted pyridines. rsc.org
The chirality of this compound is a key feature in designing molecules with specific biological functions. cymitquimica.com By creating conformationally restricted analogues of other compounds, researchers can develop novel derivatives with tailored properties. This approach allows for the exploration of how stereochemistry influences a drug's interaction with its target, potentially leading to more effective and selective therapeutic agents.
Derivatives of this compound are investigated for their ability to modulate the activity of various enzymes and receptors. The specific arrangement of the methyl groups can be critical for achieving desired interactions within the binding pockets of these biological targets. While broad research into piperidine derivatives is extensive, specific studies on this compound-containing molecules continue to reveal their potential in modulating biological systems, contributing to the development of new therapeutic agents.
Agrochemical Research and Development
The piperidine scaffold is also a key component in the development of modern agrochemicals due to its presence in many biologically active natural products and synthetic compounds. ijnrd.org
Piperidine derivatives are recognized for their biological activity against various pests, making them valuable in the creation of insecticides and other pesticides. ijnrd.org Research has shown that piperidine-based compounds can be effective toxicants against insects of medical importance, such as the Aedes aegypti mosquito, which transmits diseases like dengue fever. oup.comresearchgate.net The development of new insecticides often involves using the piperidine ring as a base structure for further chemical optimization to enhance efficacy. oup.comresearchgate.net
Natural alkaloids containing a piperidine ring, such as piperine (B192125) from black pepper, serve as templates for developing new insecticidal agents. oup.com Synthetic derivatives are created to improve upon the activity and stability of these natural products. frontiersin.org
Structure-activity relationship (SAR) studies are crucial for optimizing the effectiveness of piperidine-based agrochemicals. These studies systematically alter the structure of the molecule to determine which chemical features are responsible for its biological activity.
For example, a study on the toxicity of 33 different piperidine derivatives against adult female Aedes aegypti mosquitoes revealed clear SAR trends. The position of substituents on the piperidine ring was found to significantly influence toxicity. The general order of toxicity based on the substitution position on the carbon of the ring was found to be C2 > C3 > C4. oup.comresearchgate.net Furthermore, the nature of the substituent also played a critical role, with an ethyl group at the C2 position resulting in the most toxic compound in the study. oup.comresearchgate.net This indicates that even small changes, such as the position of a methyl group, can have a large impact on a compound's insecticidal potency.
The table below summarizes the findings on the toxicity of different methyl- and other alkyl-substituted piperidines against Aedes aegypti.
| Compound | LD₅₀ (μ g/mosquito ) at 24h |
| 2-Ethyl-piperidine | 0.8 |
| 2-Methyl-piperidine | Not specified, but toxicity is higher than benzyl (B1604629) derivatives |
| Benzyl-piperidines | 29.2 |
| Data sourced from studies on piperidine derivatives' toxicity. oup.comresearchgate.net |
In another example, the structural optimization of piperine, a natural insecticide, led to the synthesis of novel derivatives with enhanced activity against the diamondback moth, Plutella xylostella. These SAR studies indicated that certain substituents on the molecule could significantly increase its insecticidal efficacy, with some derivatives showing potential to act on γ-aminobutyric acid (GABA) receptors in insects. frontiersin.org
Investigation of Specific Biological Activities
Anti-inflammatory Properties
Derivatives of the piperidine scaffold have been a subject of significant research for their anti-inflammatory capabilities. Studies have shown that modifications to the piperidine ring can lead to potent anti-inflammatory agents. For instance, a derivative, 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime, has demonstrated considerable anti-inflammatory activity, which was found to be dose-dependent and comparable to the standard drug dexamethasone. researchgate.nettsijournals.com This compound was effective in reducing paw edema in inflammatory models, suggesting it may act by inhibiting inflammatory mediators like histamine (B1213489) and serotonin. tsijournals.com
Further research into piperidine-2,4,6-trione derivatives indicated that the introduction of an N-cyclohexylcarboxamide substituent enhanced anti-inflammatory activity in all tested models. nih.gov Similarly, Lansai C (LS-C) and Lansai D (LS-D), derivatives of 2,5-Diketopiperazine (a related heterocyclic structure), have been noted for their anti-inflammatory effects on RAW 264.7 cells. nih.gov The structure-activity relationship (SAR) studies suggest that introducing cyclohexyl and allyl radicals can impart anti-inflammatory properties to these types of derivatives. nih.gov
A series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their carboxylic acid analogues also showed potent inhibitory values against COX-1 and COX-2 enzymes. nih.gov Specifically, compounds designated as FM4, FM10, and FM12 were identified as leading compounds, with FM12 showing a COX-2 IC50 value of 0.18 µM. nih.gov In vivo experiments on compounds FM10 and FM12 confirmed their encouraging anti-inflammatory activities. nih.gov
Table 1: Anti-inflammatory Activity of Piperidine Derivatives
| Compound/Derivative | Biological Model/Assay | Finding | Reference |
|---|---|---|---|
| 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime | Carrageenan-induced paw edema | Potent, dose-dependent anti-inflammatory activity, comparable to dexamethasone. | researchgate.nettsijournals.com |
| N-cyclohexylcarboxamide piperidine-2,4,6-trione | Various in-vivo tests | Increased anti-inflammatory activity compared to other derivatives. | nih.gov |
| Lansai C (LS-C) & Lansai D (LS-D) | RAW 264.7 cells | Exhibited anti-inflammatory effects. | nih.gov |
| FM12 (Carboxylic acid analogue) | COX-2 Assay | Potent inhibition with an IC50 value of 0.18 µM. | nih.gov |
Antimicrobial and Antifungal Activities
The piperidine nucleus is a key component in many compounds exhibiting antimicrobial and antifungal properties. Research on novel piperidine derivatives has identified varying degrees of efficacy against a range of pathogens. In one study, six new piperidine derivatives were synthesized and tested. One compound, in particular, demonstrated the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) against seven different bacteria, including B. cereus, E. coli, and S. aureus. academicjournals.orgresearchgate.net However, these same compounds showed no activity against fungal species like Fusarium verticilliodes and Candida utilus, although some did inhibit Aspergillus niger and Candida albicans. academicjournals.orgresearchgate.net
Structure-activity relationship studies indicate that lipophilic substitutions on the piperidine ring may enhance antimicrobial activity by facilitating transport across microbial biological membranes. nih.gov Piperidine-based sulfobetaines have also been shown to possess high antimicrobial activity, which is dependent on the alkyl chain length. nih.gov For example, a surfactant designated P12S3 was particularly effective against C. albicans. nih.gov Furthermore, derivatives of 2,5-disubstituted 1,3,4-oxadiazole (B1194373), a related heterocyclic system, have shown that the presence of electronegative groups like Cl or NO2 on a phenyl ring can enhance antimicrobial effects. nih.gov
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound/Derivative Class | Target Microorganism | Key Finding | Reference |
|---|---|---|---|
| Novel Piperidine Derivatives (Compound 6) | B. cereus, E. coli, S. aureus, B. subtilus | Strongest inhibitory activity and best MIC results among tested derivatives. | academicjournals.orgresearchgate.net |
| Piperidine-based Sulfobetaines (P12S3) | Candida albicans | Strongest antifungal effect observed among the tested surfactants. | nih.gov |
| Pyrrolidine-2,5-dione Derivatives (Compound 8) | Various bacteria and fungi | Displayed moderate to low antimicrobial activities with MICs from 16–256 μg/mL. | nih.gov |
| 2,5-disubstituted 1,3,4-oxadiazole Derivatives | Staphylococcus aureus, Escherichia coli | Compounds with electronegative groups showed remarkable antibacterial activities. | nih.gov |
Antiviral Potentials
Furthermore, a class of 1,4,4-trisubstituted piperidines has been identified as blocking coronavirus replication in vitro. mdpi.com An extensive structure-activity relationship (SAR) study of 63 analogues was conducted to improve potency and selectivity against Human coronavirus 229E (HCoV-229E). mdpi.com Research has also identified a diketopiperazine/piperidine-type alkaloid that can inhibit SARS-CoV-2 pseudovirus and live virus entry into host cells with low micromolar IC50 values and low cytotoxicity. researchgate.net This compound showed strong binding to the Receptor Binding Domain (RBD) of various coronaviruses, suggesting its potential as a broad-spectrum coronavirus entry inhibitor. researchgate.net
Antioxidant Mechanisms
Piperidine and its derivatives are recognized as promising candidates for developing potent antioxidant agents. researchgate.netinnovareacademics.in The planar nature of the heterocyclic ring allows for substitutions that can significantly influence antioxidant activity. researchgate.netinnovareacademics.in Studies on 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime have shown it to possess potent, concentration-dependent antioxidant activity, comparable to ascorbic acid. researchgate.nettsijournals.com
Research on a series of six novel piperidine derivatives revealed that all tested compounds had antioxidant potentials greater than 49% at a concentration of 1 mg/ml, as measured by the DPPH scavenging capacity assay. academicjournals.orgresearchgate.net Within this series, one derivative demonstrated the highest scavenging capacity of 78% at 1000 µg/ml. academicjournals.orgresearchgate.net Other studies have found that piperidine derivatives with electron-donating groups, such as methoxy (B1213986) and methyl, at the para position of a phenyl ring exhibit significant free radical scavenging activity. scispace.com In contrast, another synthesized piperidine molecule, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride, showed limited DPPH radical scavenging activity. nwmedj.org This highlights the critical role that specific substitutions play in determining the antioxidant capacity of the piperidine scaffold.
Table 3: Antioxidant Activity of Piperidine Derivatives
| Compound/Derivative | Assay | Key Finding | Reference |
|---|---|---|---|
| 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime | DPPH, H2O2, Superoxide, Nitric oxide radical scavenging | Potent, concentration-dependent antioxidant activity. | researchgate.nettsijournals.com |
| Novel Piperidine Derivative (Compound 8) | DPPH scavenging capacity | Highest scavenging capacity (78% at 1000 µg/ml) among six tested derivatives. | academicjournals.orgresearchgate.net |
| Piperidones with electron-donating groups | DPPH, ABTS, superoxide, hydroxyl, NO scavenging | Significant free radical scavenging activity. | scispace.com |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | DPPH and CUPRAC assays | Showed limited DPPH radical scavenging activity. | nwmedj.org |
Anticancer Research
The 2,5-diketopiperazine (2,5-DKP) scaffold, which is structurally related to piperidine, is recognized as a privileged structure in medicinal chemistry and has been extensively investigated for its anticancer properties. nih.gov Numerous novel DKP derivatives have been designed and synthesized, showing a range of cytotoxic activities against various cancer cell lines. mdpi.comnih.govnih.gov
For example, a series of N-1-monoallylated 2,5-DKP derivatives were evaluated against eight cancer cell lines. nih.gov It was found that a 4-methoxyphenyl (B3050149) group was a better substituent than a 2-methoxyphenyl group for cytotoxicity. Compound 3c, which featured a 4-methoxyphenyl group and a pentylidene side chain, exhibited strong activity with IC50 values ranging from 0.36 to 1.9 μM against all tested cancer cell lines and could induce apoptosis in the U937 cancer cell line. nih.gov Another study on mono-protected 2,5-DKP derivatives found that compound 4m had potent activity against all ten cell lines tested, with IC50 values between 0.5 and 4.5 μM, and was particularly effective against U937 and K562 cell lines. nih.gov
Furthermore, 3,6-diunsaturated 2,5-DKP derivatives have also been synthesized as potential anticancer agents. mdpi.com Compound 11 from this series showed good inhibitory activities against both A549 (IC50 = 1.2 μM) and HeLa (IC50 = 0.7 μM) cancer cells, inducing apoptosis and blocking cell cycle progression. mdpi.com A separate study on 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride reported high cytotoxic effects on A549 lung cancer cells, with an IC50 of 32.43 µM. nwmedj.org
Table 4: Anticancer Activity of 2,5-Diketopiperazine (DKP) Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Key Finding |
|---|---|---|---|
| Compound 3c | U937, others | 0.36 - 1.9 µM | Strong cytotoxicity; induced apoptosis. |
| Compound 4m | U937, K562, others | 0.5 - 4.5 µM | Broad-spectrum anticancer activity. |
| Compound 11 | A549, HeLa | 1.2 µM (A549), 0.7 µM (HeLa) | Good inhibitory activity; induced apoptosis and cell cycle arrest. |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 | 32.43 µM | High level of cytotoxic effect. |
Neurochemical Interactions (e.g., Acetylcholinesterase Inhibition)
Derivatives of piperidine are prominent in the research and development of acetylcholinesterase (AChE) inhibitors, which are crucial for treating cognitive dysfunction in conditions like Alzheimer's disease. nih.govmdpi.com The goal is often to find inhibitors with high selectivity for AChE over butyrylcholinesterase (BuChE) to minimize side effects. nih.gov
Structure-activity relationship (SAR) studies have been extensive in this area. Research on 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil, E2020) found it to be one of the most potent anti-AChE inhibitors, with an IC50 of 5.7 nM. nih.govresearchgate.net This compound showed a remarkable 1250-fold greater selective affinity for AChE compared to BuChE. nih.govresearchgate.net The SAR study revealed that the 2-isoindoline moiety in earlier analogues could be replaced by an indanone moiety without a significant loss of potency. nih.govresearchgate.net
A combinatorial chemistry approach identified 2,5-piperazinediones (DKP) with AChE inhibitory activity. nih.gov One compound, DKP-80, had an IC50 of 2.2 µM for AChE with no significant inhibition of BuChE, marking it as a potential lead compound. nih.gov More recent research on 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives identified compound 10q as a potent and selective AChE inhibitor (IC50 = 0.88 µM) with weak action against BuChE (IC50 = 10.0 µM). nih.gov Molecular docking studies confirmed that this compound could bind to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE. nih.gov The presence of a cationic center, such as the nitrogen in the heterocyclic system, is considered influential for the potential activity of an acetylcholinesterase inhibitor. mdpi.com
Table 5: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives
| Compound/Derivative | AChE IC50 | BuChE IC50 | Selectivity (AChE/BuChE) | Reference |
|---|---|---|---|---|
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | 5.7 nM | ~7125 nM | ~1250-fold | nih.govresearchgate.net |
| DKP-80 | 2.2 µM | Not significant | High | nih.gov |
| Compound 10q | 0.88 µM | 10.0 µM | ~11.4-fold | nih.gov |
Methodologies for Structure-Activity Relationship (SAR) Elucidation
The exploration of the structure-activity relationships (SAR) of this compound and its derivatives is a systematic process aimed at understanding how chemical structure influences biological activity. This involves the strategic design and synthesis of new molecules, their evaluation through laboratory and computational methods, and the critical analysis of the resulting data.
Design and Synthesis of Analogs
The foundation of any SAR study is the generation of a series of structurally related compounds, or analogs, based on a lead molecule. For the piperidine scaffold, this process involves methodical chemical modifications to probe the impact of various structural features on the target biological activity.
A common approach begins with a lead compound, such as metoclopramide, which contains a piperidine ring and exhibits a modest affinity for specific receptors. mdpi.com The goal is to synthesize new analogs with improved affinity and selectivity. mdpi.com Synthetic strategies often involve multi-step reactions. For instance, a protected piperidine can undergo N-alkylation, followed by deprotection and further modification. mdpi.com Techniques like reductive amination can be used to introduce different amine functionalities. mdpi.com
Another strategy is the creation of a larger "optimization library" of compounds using parallel synthesis. nih.gov This allows for the rapid generation of numerous analogs for screening. For example, a 22-member library of piperidinol analogs was created to explore anti-tuberculosis activity. nih.gov
SAR exploration also involves making discrete changes to the lead structure, such as altering substituents on an attached aryl ring or modifying the linker between the piperidine core and other parts of the molecule. researchgate.net Researchers might replace or move functional groups to determine their importance. For instance, studies on trans-3,4-dimethyl-4-arylpiperidine derivatives evaluated the necessity of a phenolic hydroxyl group by synthesizing analogs where the group was moved to a different position or removed entirely. sci-hub.se When a particular functional group is found to be important, further analogs can be synthesized to find replacements that retain the desired properties, such as hydrogen bonding capability, while potentially improving other characteristics. sci-hub.se
The synthesis of these analogs can be complex. The synthesis of ε-sultams, for example, involved the alkylation of N-monosubstituted methanesulfonamides followed by treatment with t-BuOK in DMF. chemrxiv.org The synthesis of diketopiperazine analogs related to caprazamycins and liposidomycins has also been explored to develop potential antibacterial agents. nih.gov
| Analog Class | Lead Compound/Core | Synthetic Strategy Highlight | Research Goal |
|---|---|---|---|
| D₃-Selective Antagonists | Metoclopramide | Alteration of benzamide (B126) substituents and N-alkylation. mdpi.com | Improve D₃ receptor affinity and selectivity over D₂. mdpi.com |
| Piperidinol Analogs | Aryl Piperidinol | Generation of a 22-member optimization library via parallel synthesis. nih.gov | Develop anti-tuberculosis agents. nih.gov |
| Opioid Antagonists | trans-3,4-dimethyl-4-arylpiperidine | Systematic modification/removal of a phenolic hydroxyl group. sci-hub.se | Determine the importance of specific functional groups for receptor interaction. sci-hub.se |
| MOR Agonists | Tramadol Metabolite (M1) | Modification of the linker between piperidine and phenyl rings. researchgate.net | Develop novel, potent, and selective MOR agonists. researchgate.net |
In vitro Assays and Molecular Docking Studies
Once analogs are synthesized, their biological activity is quantified using a variety of laboratory tests known as in vitro assays. These assays are crucial for building a robust SAR model. The choice of assay depends on the therapeutic target. For instance, in the development of dopamine (B1211576) receptor ligands, radioligand binding assays are used to measure the binding affinity of analogs to D₂ and D₃ receptors. mdpi.com Functional activity, determining whether a compound acts as an agonist or antagonist, can be assessed using methods like the β-arrestin recruitment assay. mdpi.com
For other targets, different assays are employed:
Anticancer: The sulforhodamine B (SRB) assay is used to evaluate the cytotoxic properties of compounds against various human cancer cell lines. nih.gov
Anti-inflammatory: The inhibitory activity of compounds on cyclooxygenase enzymes (COX-1 and COX-2) is a common screen for anti-inflammatory potential. nih.gov
Antitubercular: The Microplate Alamar Blue Assay (MABA) is used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis strains. mdpi.com
Antiviral: A hemagglutination assay can be used to test the ability of compounds to inhibit the propagation of viruses like influenza. mdpi.com
To complement experimental data, molecular docking is a powerful computational tool used to predict and analyze the interaction between a synthesized compound (ligand) and its biological target (a protein or enzyme). nih.gov This computer-aided procedure generates different orientations of the ligand within the target's binding site to predict the most stable complex. mdpi.com A lower binding energy score typically indicates a more stable and potentially more potent interaction. mdpi.com Docking studies help visualize how a compound interacts with specific amino acids in the binding pocket, providing a molecular-level rationale for the observed biological activity and guiding the design of new, more effective analogs. nih.govmdpi.com
| Assay Type | Purpose | Example Application |
|---|---|---|
| Radioligand Binding Assay | Measures binding affinity to a specific receptor. | Evaluating D₂/D₃ receptor affinity for piperidine analogs. mdpi.com |
| β-Arrestin Recruitment Assay | Determines functional activity (agonist vs. antagonist). | Confirming antagonist function at the D₃ receptor. mdpi.com |
| Sulforhodamine B (SRB) Assay | Measures cytotoxicity against cancer cell lines. | Screening dimethylpyridine derivatives for anticancer activity. nih.gov |
| Anti-COX-1/COX-2 Assay | Measures inhibition of cyclooxygenase enzymes. | Assessing the anti-inflammatory potential of pyridine (B92270) derivatives. nih.gov |
| Molecular Docking | Predicts binding mode and affinity of a ligand to its target protein. | Understanding how derivatives interact with the active site of cyclooxygenases. nih.gov |
Addressing Discrepancies in Bioactivity Data
Discrepancies in bioactivity data can arise from various sources, including differences in assay conditions, variations between computational models, or unexpected experimental outcomes that contradict an initial design hypothesis. Addressing these discrepancies is a critical part of refining an SAR model.
One method involves the cross-validation of computational and experimental results. For example, in the process of virtual screening for inhibitors of M. tuberculosis DNA gyrase B, multiple docking programs (like LeDock, Vina, and PLANTS) can be used. nih.gov The prediction scores from these different programs can be compared, and a rank-by-rank approach can be used to select the most promising candidates. nih.gov More importantly, the docking scores can be correlated with in vitro experimental data, such as pKi values from inhibition assays. nih.gov A strong correlation between the predicted scores and the actual measured activity gives confidence in the computational model. nih.gov When a model fails to correlate well, it signals a discrepancy that requires further investigation, perhaps by refining the docking parameters or re-evaluating the binding hypothesis.
Discrepancies also arise when experimental results challenge the assumed SAR. For instance, in the study of aryl-piperidine opioid antagonists, it was hypothesized that a phenolic hydroxyl group was a key feature. sci-hub.se However, synthesizing an analog where the hydroxyl group was simply moved from the 3-position to the 4-position of the phenyl ring resulted in a dramatic 300-fold drop in affinity. sci-hub.se This unexpected result, a discrepancy with the initial broad hypothesis, led to a more refined understanding: the specific placement of the hydroxyl group in the 3-position is crucial for the molecular interaction. sci-hub.se This new insight was then used to guide the synthesis of further analogs, such as replacing the phenol (B47542) with bioisosteres like an aniline (B41778) group, to test the refined hypothesis and improve properties. sci-hub.se This iterative cycle of design, synthesis, testing, and analysis allows researchers to resolve discrepancies and build a more accurate and predictive SAR model.
Compound Directory
Theoretical and Computational Chemistry Studies of 2,5 Dimethylpiperidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into molecular structure, reactivity, and various physical properties.
Density Functional Theory (DFT) Applications
Density Functional Theory is a prominent computational method used to investigate the electronic structure of many-body systems. Despite its wide applicability, specific DFT studies on 2,5-dimethylpiperidine are not present in the available literature. Therefore, detailed analyses for the following properties are not available.
No specific studies detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or band gap energies for this compound were found.
There are no published Molecular Electrostatic Potential (MEP) maps for this compound to visualize its charge distribution and predict sites for electrophilic or nucleophilic attack.
A charge distribution analysis using methods like Mulliken population analysis has not been reported for this compound.
The potential Non-Linear Optical (NLO) properties of this compound have not been computationally predicted or reported in the surveyed literature.
Ab Initio Methods
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. A search of scientific databases did not yield any studies that have applied ab initio calculations to analyze the properties of this compound.
Thermochemical Studies
Thermochemical studies, both computational and experimental, are vital for determining the energetic properties of molecules, which in turn relate to their stability and reactivity.
Enthalpies of Formation Calculations and Experimental Validation
The standard molar enthalpies of formation (ΔfH°m) for the various isomers of dimethylpiperidine have been a subject of combined experimental and computational investigation. These values are critical for understanding the relative stability of the isomers. Computational approaches, particularly high-level ab initio methods, have proven to be invaluable in this regard.
A comprehensive study calculated the standard molar enthalpies of formation in the gaseous state for twelve isomers of dimethylpiperidine using the G3MP2B3 composite method. This method is known for its high accuracy in predicting thermochemical data. The results from these calculations are in excellent agreement with available experimental data for other methylated piperidines, lending strong confidence to the predicted values for the this compound isomers. While experimental values for this compound were not determined in the same study, the computational results provide reliable estimates.
Table 1: Calculated Gaseous Standard Molar Enthalpies of Formation (ΔfH°m(g)) at 298.15 K for this compound Isomers
| Isomer | Computational Method | Calculated ΔfH°m(g) (kJ·mol⁻¹) |
| cis-2,5-Dimethylpiperidine | G3MP2B3 | -119.8 |
| trans-2,5-Dimethylpiperidine (B13347182) | G3MP2B3 | -112.5 |
| Data sourced from a computational study on the thermochemistry of dimethylpiperidine isomers. |
The data indicates that the cis-isomer is thermodynamically more stable than the trans-isomer by approximately 7.3 kJ·mol⁻¹ in the gaseous phase. This difference in stability is attributed to the stereochemical arrangement of the methyl groups on the piperidine (B6355638) ring.
Conformational Energetics and Stability
The piperidine ring is not planar and can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. The presence of two methyl groups at the 2- and 5-positions introduces stereoisomerism (cis and trans) and further influences the conformational landscape and stability of the molecule.
Computational studies are instrumental in determining the relative energies of these different conformations, which are often difficult to isolate and measure experimentally. The chair conformation is generally the most stable for piperidine and its simple derivatives. In this conformation, substituents can occupy either axial or equatorial positions.
For trans-1,2-dimethylcyclohexane, a related system, the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of unfavorable 1,3-diaxial interactions. nih.gov A similar principle applies to trans-2,5-dimethylpiperidine, where the diequatorial chair conformation is expected to be the most stable.
In the case of cis-1,2-dimethylcyclohexane, both chair conformers have one axial and one equatorial methyl group, making them energetically equivalent. nih.gov For cis-2,5-dimethylpiperidine, the situation is analogous, with the two chair conformers (one with a 2-equatorial, 5-axial arrangement and the other with a 2-axial, 5-equatorial arrangement) being expected to have similar energies.
Mechanistic Insights from Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.
Transition State Analysis in Reaction Mechanisms
Transition state theory is a cornerstone of understanding chemical reactivity, and computational methods, such as Density Functional Theory (DFT), are frequently used to locate and characterize transition state structures. By calculating the energy of the transition state relative to the reactants, the activation energy of a reaction can be determined, providing insight into the reaction rate.
For reactions involving piperidine derivatives, such as N-acylation, computational studies have been used to model the transition states. For example, in the kinetic resolution of disubstituted piperidines by enantioselective acylation, DFT calculations were performed to study the relevant transition states. mdpi.com These studies revealed a preference for the acylation of conformers where the α-substituent is in the axial position, proceeding through a concerted 7-membered transition state. mdpi.com While this study did not specifically use this compound, the methodology is directly applicable to understanding its reactivity in similar transformations. The analysis of the transition state geometry, energy, and vibrational frequencies (where a single imaginary frequency corresponds to the reaction coordinate) can provide a detailed picture of the reaction pathway.
Enantioinduction Process Understanding
Chiral derivatives of this compound can be used as catalysts or auxiliaries in asymmetric synthesis to induce enantioselectivity. Understanding the mechanism of this enantioinduction is crucial for the rational design of more effective catalysts. Computational modeling provides a molecular-level view of the interactions in the transition state that lead to the preferential formation of one enantiomer over the other.
DFT calculations are a key tool for investigating these processes. By modeling the transition states of the catalyzed reaction for both possible enantiomeric products, the energy difference between these diastereomeric transition states can be calculated. This energy difference is directly related to the enantiomeric excess (ee) of the reaction. For example, in a study on the enantioselective cycloisomerization of ynamide-vinylcyclopropane catalyzed by a rhodium complex with a chiral phosphoramidite (B1245037) ligand, a combined theoretical and experimental approach was used to design a more effective catalyst. nih.gov Similar computational approaches could be applied to reactions catalyzed by chiral this compound derivatives to understand the origins of stereocontrol, analyzing factors such as steric hindrance and electronic interactions in the key transition states.
Molecular Docking and Dynamics Simulations for Biological Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins and enzymes. These methods are fundamental in drug discovery and medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them. This can provide insights into the binding mode and affinity of the compound. For instance, molecular docking studies on various piperidine derivatives have been used to identify potent inhibitors of enzymes like pancreatic lipase (B570770) and thymidine (B127349) phosphorylase. nih.govnih.gov In these studies, the interactions between the piperidine derivatives and key amino acid residues in the active site of the enzymes, such as hydrogen bonding and hydrophobic interactions, were analyzed to explain their inhibitory activity.
Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the movement of the protein and ligand over time, typically on the nanosecond to microsecond timescale. This allows for the study of the stability of the binding pose predicted by docking, the conformational changes that may occur upon ligand binding, and the calculation of binding free energies. MD simulations have been widely used to study the dynamic behavior of proteins and their interactions with ligands, providing detailed insights that are not accessible from static docking studies.
While specific molecular docking or MD simulation studies on this compound were not identified in the reviewed literature, these computational tools are highly applicable to its derivatives. For example, novel 2,5-disubstituted piperidine derivatives have been designed and synthesized as potent agents for the dopamine (B1211576) transporter, with their activity rationalized through understanding their interaction with the target protein. Such studies are crucial for the structure-based design of new therapeutic agents based on the this compound scaffold.
Ligand-Receptor Binding Affinity Prediction
The prediction of binding affinity is a cornerstone of computational drug design, aiming to quantify the strength of the interaction between a ligand, such as this compound, and a receptor. This is often expressed as the inhibition constant (Kᵢ), dissociation constant (Kₑ), or the half-maximal inhibitory concentration (IC₅₀). A variety of computational methods are employed to estimate these values, each with a different balance of accuracy and computational cost.
Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of the interaction is then estimated using a scoring function, which calculates a value that is intended to correlate with binding affinity. For a compound like this compound, this process would involve preparing a 3D structure of the molecule and docking it into the binding site of a target receptor, such as the sigma-1 (σ₁) or histamine (B1213489) H₃ receptors, where the piperidine scaffold is known to be a critical structural element. nih.govunisi.it
More rigorous and computationally intensive methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can provide more accurate predictions. These methods, rooted in statistical mechanics, calculate the free energy difference between two states (e.g., the ligand in solution versus the ligand bound to the receptor). While these approaches are more powerful, they require significant computational resources.
Quantitative Structure-Activity Relationship (QSAR) models represent another approach. These models build a statistical relationship between the chemical structures of a series of compounds and their biological activities. uniba.it Although no specific QSAR models for this compound were found, a model could be developed using a dataset of piperidine derivatives to predict the binding affinity of this compound based on its physicochemical properties.
The table below summarizes the common computational methods used for predicting ligand-receptor binding affinity.
| Method | Description | Typical Output | Key Considerations |
| Molecular Docking | Predicts the conformation and orientation of a ligand within a receptor's binding site. | Docking score, Binding energy (e.g., kcal/mol) | Fast and widely used for virtual screening; accuracy is dependent on the scoring function. |
| Free Energy Methods (FEP, TI) | Calculate the free energy of binding by simulating a non-physical pathway between states. | ΔG (Gibbs free energy of binding) | High accuracy but computationally very expensive; requires significant expertise. |
| MM/PBSA and MM/GBSA | (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) Estimates binding free energy from molecular dynamics simulation snapshots. | Binding free energy and its components | Less computationally demanding than FEP/TI but generally less accurate. |
| QSAR | Correlates physicochemical properties of molecules with their biological activity. | Predicted activity (e.g., pIC₅₀, pKᵢ) | Requires a dataset of related compounds with known activities; predictive power is limited to the chemical space of the training set. |
Interaction Mechanism Elucidation
Beyond predicting if a ligand will bind, computational studies are crucial for understanding how it binds. Elucidating the interaction mechanism involves identifying the specific amino acid residues in the receptor that interact with the ligand and characterizing the nature of these interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions). uniroma1.it
Molecular dynamics (MD) simulations are a key tool for this purpose. An MD simulation models the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. nih.gov By simulating the complex (e.g., this compound bound to a receptor) in a realistic environment (typically water and ions) for nanoseconds to microseconds, researchers can observe the stability of the binding pose predicted by docking and identify key, persistent interactions. unict.it
For piperidine-based ligands binding to receptors like the sigma-1 receptor, studies have shown the critical role of the protonated nitrogen atom within the piperidine ring. uniroma1.it This nitrogen often forms a strong ionic bond or salt bridge with a negatively charged amino acid residue, such as glutamic acid (Glu172), which anchors the ligand in the binding site. uniroma1.it MD simulations would be able to confirm if the this compound's nitrogen atom forms such a crucial interaction and how the methyl groups at the 2 and 5 positions influence the ligand's orientation and interactions within the hydrophobic pockets of the binding site. nih.gov
The results of these simulations are often visualized to create detailed 2D or 3D diagrams of the interactions. These visualizations highlight which amino acid residues are involved and the types of non-covalent bonds that are formed.
The table below outlines the primary computational techniques and the insights they provide for elucidating interaction mechanisms.
| Technique | Description | Information Gained |
| Molecular Docking | Provides a static snapshot of the ligand in the binding pocket. | Initial hypothesis of key interactions (hydrogen bonds, hydrophobic contacts). |
| Molecular Dynamics (MD) Simulation | Simulates the time-evolution of the ligand-receptor complex. | Stability of the binding pose, dynamic behavior of the ligand, persistence of key interactions, role of water molecules. |
| Interaction Fingerprints | Analyzes MD trajectories to quantify the frequency and type of interactions between the ligand and each residue. | A detailed map of the most important interacting residues and the nature of those interactions over time. |
By applying these established theoretical and computational methods, a detailed understanding of the binding affinity and interaction mechanism of this compound with various biological targets could be achieved, guiding further experimental studies.
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2,5-dimethylpiperidine and its derivatives is evolving, with a strong emphasis on environmentally friendly and efficient methodologies. The principles of green chemistry are increasingly being applied to minimize waste, reduce energy consumption, and utilize less hazardous substances. nih.govunibo.itmdpi.commlsu.ac.in
Future research in this area is directed towards several key strategies:
Biocatalytic Synthesis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. semanticscholar.org Biocatalysis is a promising avenue for the enantioselective synthesis of specific isomers of this compound, which is often challenging to achieve through traditional chemical methods. chemistryviews.orgmdpi.com The development of robust and reusable immobilized enzymes could make this approach economically viable for large-scale production. semanticscholar.org
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. Applying flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and a smaller environmental footprint.
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds. researchgate.net This technique has been successfully used for the synthesis of related piperazine (B1678402) structures and holds potential for the rapid and efficient synthesis of a library of this compound derivatives for screening purposes.
Catalytic Hydrogenation of Pyridine (B92270) Derivatives: The catalytic hydrogenation of substituted pyridines is a common method for producing piperidines. rsc.org Future work will likely focus on developing more selective and reusable catalysts that can operate under milder conditions, thereby reducing the energy requirements of the process. rsc.org
Table 1: Comparison of Synthetic Methodologies for Piperidine (B6355638) Derivatives
| Methodology | Advantages | Challenges |
|---|---|---|
| Traditional Synthesis | Well-established procedures. | Often requires harsh conditions, stoichiometric reagents, and produces significant waste. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. semanticscholar.orgchemistryviews.org | Enzyme stability and cost, substrate scope limitations. |
| Flow Chemistry | Improved safety and control, scalability, potential for automation. | Initial setup costs, potential for clogging. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. researchgate.net | Scalability can be an issue, potential for localized overheating. |
Design and Implementation of Advanced Catalytic Systems
The development of advanced catalytic systems is crucial for the efficient and stereoselective synthesis of this compound isomers. The spatial arrangement of the two methyl groups significantly influences the biological activity and material properties of its derivatives.
Key areas of advancement in catalysis include:
Asymmetric Catalysis: The design of chiral catalysts that can selectively produce a single enantiomer of a this compound derivative is a major goal. This includes the use of transition metal catalysts with chiral ligands, such as those based on rhodium and ruthenium, which have shown promise in the asymmetric hydrogenation of related heterocyclic compounds. tcichemicals.com
Heterogeneous Catalysts: The development of solid-supported catalysts offers advantages in terms of catalyst recovery and reusability, which is a key aspect of sustainable chemistry. researchgate.net Research is focused on designing highly active and selective heterogeneous catalysts for the hydrogenation of 2,5-dimethylpyridine (B147104) to this compound. tuodaindus.commdpi.com
Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for the synthesis of chiral piperidines. nih.gov Organocatalysts can be designed to be highly enantioselective and are often more stable and less toxic than their metal-based counterparts.
Computational Catalyst Design: Advances in computational chemistry allow for the in silico design of catalysts with desired properties. This approach can accelerate the discovery of new and more efficient catalysts for the synthesis of this compound by predicting their activity and selectivity before they are synthesized in the lab.
Table 2: Advanced Catalytic Systems for Piperidine Synthesis
| Catalyst Type | Key Features | Potential Application for this compound |
|---|---|---|
| Chiral Transition Metal Catalysts | High enantioselectivity in hydrogenation reactions. tcichemicals.com | Stereoselective synthesis of cis- and trans-2,5-dimethylpiperidine (B13347182). |
| Heterogeneous Catalysts | Reusability, ease of separation from the reaction mixture. researchgate.net | Sustainable and cost-effective large-scale production. |
| Organocatalysts | Metal-free, often robust and non-toxic. nih.gov | Enantioselective functionalization of the piperidine ring. |
| Biocatalysts (Enzymes) | High specificity and mild operating conditions. semanticscholar.orgchemistryviews.org | Production of optically pure isomers. |
Structure-Based Drug Design Targeting Specific Pathologies
The piperidine scaffold is a common feature in many approved drugs, and the this compound moiety offers a unique three-dimensional structure that can be exploited for the design of novel therapeutic agents. nih.gov Structure-based drug design, which relies on the three-dimensional structure of a biological target, is a powerful tool for developing potent and selective inhibitors.
Future research in this area will likely focus on:
Neurodegenerative Diseases: Derivatives of piperidine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov The stereochemistry of this compound can be used to optimize the binding of these inhibitors to the active site of these enzymes. Computer-aided drug design (CADD) is a key tool in this area. mdpi.com
Infectious Diseases: The 2,5-diketopiperazine scaffold, which can be derived from this compound, has shown promise as an antiviral agent, including against influenza viruses. nih.gov Structure-based design can be used to develop derivatives that specifically target viral proteins.
Oncology: The piperidine ring is present in numerous anticancer agents. The unique conformational constraints imposed by the two methyl groups in this compound can be used to design molecules that selectively target cancer-related proteins.
Enzyme Inhibition: The this compound scaffold can serve as a template for the design of inhibitors for a wide range of enzymes, such as monoamine oxidase (MAO) inhibitors for the treatment of depression and α-glucosidase inhibitors for diabetes. mdpi.comresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.comiapchem.org These computational tools can be applied to the discovery of novel this compound derivatives with desired biological activities and physicochemical properties.
Emerging applications of AI and ML in this field include:
De Novo Drug Design: Generative AI models can design novel molecules from scratch that are predicted to have high activity against a specific biological target. nih.govfrontiersin.orgnih.govyoutube.com These models can be trained on large datasets of known active compounds to learn the chemical features required for activity and then generate new this compound derivatives with optimized properties.
Property Prediction: Machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. nih.govchemrxiv.org This allows for the early-stage filtering of compounds that are likely to fail in later stages of drug development, saving time and resources.
Lead Optimization: AI algorithms can suggest modifications to a lead compound to improve its potency, selectivity, and pharmacokinetic profile. researchgate.net This can accelerate the iterative process of lead optimization in drug discovery.
Predictive Modeling of Synthetic Routes: Machine learning models are being developed to predict the outcomes of chemical reactions and to suggest optimal synthetic routes for a target molecule. This can aid in the development of more efficient and sustainable methods for synthesizing this compound derivatives.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2,5-dimethylpiperidine with high purity, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves hydrogenation of pyridine derivatives or reductive amination of ketones. For example, catalytic hydrogenation of 2,5-dimethylpyridine under controlled pressure (e.g., 30–50 psi H₂) in ethanol with platinum or palladium catalysts yields this compound. Solvent selection (e.g., ethanol, ether) and temperature control (20–60°C) are critical to minimize side reactions. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>99%) .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify structural features, such as methyl group splitting patterns (e.g., doublets for axial/equatorial protons in the piperidine ring).
- Infrared (IR) Spectroscopy : Peaks near 2800–3000 cm⁻¹ (C-H stretching) and 1450–1470 cm⁻¹ (CH₂/CH₃ bending) confirm alkyl groups.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention time and molecular ion (m/z 113 for M⁺) verify purity and molecular weight .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
- Storage : Store in airtight containers under inert gas (N₂/Ar) in cool (<25°C), dry conditions away from oxidizers.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water rinses to prevent environmental contamination .
Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?
- Methodology : Monitor purity via GC or HPLC with UV detection. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) assess degradation. Check for color changes, precipitation, or shifts in NMR/IR spectra. Avoid prolonged exposure to light or moisture to prevent decomposition .
Advanced Research Questions
Q. How does this compound function as a ligand or catalyst in asymmetric synthesis, and what factors influence its stereochemical outcomes?
- Methodology : The compound’s rigid piperidine ring and methyl substituents enhance stereoselectivity in metal-catalyzed reactions (e.g., Ru or Pd complexes). Optimize enantiomeric excess (ee) by varying solvent polarity (e.g., dichloromethane vs. toluene) and reaction temperature. Chiral HPLC or circular dichroism (CD) analyzes stereochemical outcomes .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound across studies?
- Methodology : Cross-validate data using multiple techniques (e.g., differential scanning calorimetry for melting points, Karl Fischer titration for water content). Replicate experiments under standardized conditions (e.g., IUPAC guidelines) to isolate variables like impurities or measurement techniques. Publish detailed protocols to enhance reproducibility .
Q. How can this compound derivatives be designed to inhibit amyloid-beta aggregation, and what in vitro assays validate their efficacy?
- Methodology : Introduce substituents (e.g., hydroxyl, halogen) to enhance binding to amyloid-beta fibrils. Use thioflavin-T fluorescence assays to monitor aggregation inhibition. Validate cytotoxicity via MTT assays in neuronal cell lines (e.g., SH-SY5Y). Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins .
Q. What are the mechanistic insights into the oxidative degradation of this compound, and how can degradation pathways be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
